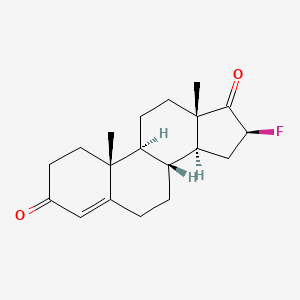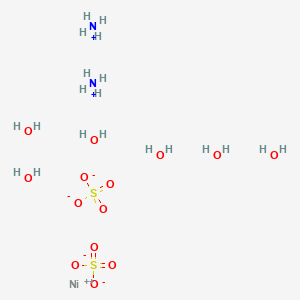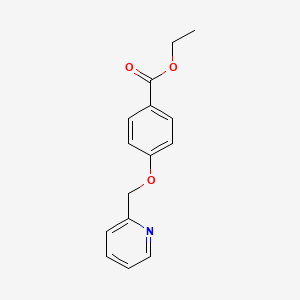
5-Hydroxy-2-methylbenzaldehyde
Vue d'ensemble
Description
5-Hydroxy-2-methylbenzaldehyde (5-HMBA) is an organic compound with a wide range of applications in the scientific and medical fields. It is a colorless liquid with a pungent odor and is widely used in the synthesis of a variety of compounds, such as flavonoids, alkaloids, and terpenes. 5-HMBA is also used in research and development of pharmaceuticals, cosmetics, and other products. In recent years, 5-HMBA has been studied for its potential applications in biochemistry and physiology.
Applications De Recherche Scientifique
Chemical Ecology : 2-Hydroxy-6-methylbenzaldehyde, a compound related to 5-Hydroxy-2-methylbenzaldehyde, is used in the study of astigmatid mites, functioning as alarm and sex pheromones. Its synthesis is important for developing practical applications of these pheromones (Noguchi, Mori, Kuwahara, & Sato, 1997).
Fluorescent pH Sensor : A probe derived from a similar compound, 2-hydroxy-5-methylbenzaldehyde, acts as a highly selective fluorescent pH sensor, useful for studying biological organelles (Saha, Dhara, Chattopadhyay et al., 2011).
Electrochemical Behavior : The electrochemical behavior of polymers functionalized with 2-hydroxy-5-methylbenzaldehyde has been studied, with applications in electrochemistry (Hasdemir, Deletioglu, Solak, & Sarı, 2011).
Pharmaceutical Synthesis : The compound has been used in the synthesis of a new chemical entity designed by Novartis Pharmaceuticals for treating hyperproliferative and inflammatory disorders and cancer (Kucerovy, Li, Prasad, Repič, & Blacklock, 1997).
Model Studies for Radical Copper Oxidases : Studies have been conducted on complexes involving 2-hydroxy-5-methyl-3-methylsulfanylbenzaldehyde and related compounds, serving as models for radical copper oxidases (Halcrow, Chia, Liu, McInnes, Yellowlees, Mabbs, Scowen, Mcpartlin, & Davies, 1999).
Nonlinear Optical Material : The molecule has been investigated for its potential as a nonlinear optical material, with applications in photonics and optoelectronics (Jayareshmi, Robert, & Aruldhas, 2021).
Antitumor Activities : Its derivatives have been studied for their DNA binding, cleavage, and antitumor activities, highlighting its potential in cancer research (Hussein, Guan, Haque, Ahamed, & Majid, 2015).
Upgrading Bioethanol : It's involved in reactions for upgrading bioethanol to value-added chemicals, demonstrating its significance in sustainable chemistry (Moteki, Rowley, & Flaherty, 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
5-Hydroxy-2-methylbenzaldehyde, also known as 5-Methylsalicylaldehyde , primarily targets the cellular antioxidation system of fungi . It disrupts the functioning of key antioxidation components such as superoxide dismutases and glutathione reductase .
Mode of Action
The compound interacts with its targets through a redox-active mechanism . It acts as a potent redox cycler, destabilizing cellular redox homeostasis . This disruption leads to the inhibition of microbial growth . In the case of aldehydes and ketones, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Biochemical Pathways
The affected biochemical pathways primarily involve the oxidative stress-response pathway . The disruption of cellular antioxidation leads to an imbalance in the redox state of the cell, affecting various downstream processes. This includes the impairment of mitochondrial function and the disruption of cellular metabolism .
Pharmacokinetics
The compound’s molecular weight of 13615 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The primary result of the action of this compound is the effective inhibition of fungal growth . By disrupting the cellular antioxidation system, the compound induces a state of oxidative stress within the fungal cell, leading to growth inhibition .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific data on this compound is limited, factors such as temperature, pH, and presence of other compounds can generally affect the action of similar compounds
Analyse Biochimique
Biochemical Properties
5-Hydroxy-2-methylbenzaldehyde plays a significant role in biochemical reactions, particularly due to its redox-active properties. It interacts with various enzymes and proteins, including superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox homeostasis . The compound’s ability to disrupt cellular antioxidation systems makes it a potent antifungal agent, as it can destabilize the redox balance within fungal cells . Additionally, this compound has been shown to interact with mitogen-activated protein kinase (MAPK) pathways, further influencing cellular responses to oxidative stress .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to inhibit the growth of fungal pathogens by targeting their antioxidation systems . In yeast cells, the compound affects the oxidative stress-response pathway, leading to increased sensitivity to oxidative damage . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes involved in these processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of enzymes such as superoxide dismutases and glutathione reductase, leading to an accumulation of reactive oxygen species (ROS) within cells . This oxidative stress can result in cellular damage and apoptosis. Additionally, the compound can modulate gene expression by affecting transcription factors and signaling pathways, further influencing cellular responses to oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to this compound has been shown to cause sustained oxidative stress in cells, leading to chronic cellular damage and altered metabolic functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular antioxidation mechanisms, providing protective effects against oxidative stress . At higher doses, it can induce toxicity and adverse effects, including oxidative damage to tissues and organs . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to phenolic compound metabolism. It interacts with enzymes such as phenylalanine ammonia-lyase and cinnamate-4-hydroxylase, which are involved in the biosynthesis of phenolic compounds . The compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in redox homeostasis . Additionally, the compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This localization is essential for its role in modulating cellular responses to oxidative stress.
Propriétés
IUPAC Name |
5-hydroxy-2-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-2-3-8(10)4-7(6)5-9/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONBQACIGSEEDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23942-00-9 | |
| Record name | 5-hydroxy-2-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-hydroxy-2-methylbenzaldehyde in the formation of Schiff base compounds, and what structural features are observed in these derivatives?
A1: this compound acts as a crucial building block for synthesizing Schiff base compounds. [] These compounds are formed through a condensation reaction between the aldehyde group of this compound and a primary amine group. In the provided example, this compound reacts with 4-aminoantipyrine to create a Schiff base derivative. This derivative, (E)-4-(5-Hydroxy-2-methylbenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, exhibits a trans configuration around the central C=N bond. Additionally, an intramolecular O—H⋯N hydrogen bond is observed, along with weak C—H⋯O hydrogen bonds that contribute to chain formation within the crystal structure. []
Q2: How does the presence of this compound impact the properties of bio-oil during aging?
A2: Interestingly, the presence of this compound appears to be transient during the aging process of bio-oil. Research indicates that while this compound is initially present, it disappears from the bio-oil mixture after aging at 80 °C for 24 hours, particularly in the presence of a specific compound additive. [] Although the exact mechanism of its disappearance is not fully elaborated in the research, this observation suggests that this compound might participate in reactions during the aging process, leading to the formation of other compounds and potentially influencing the final properties of the bio-oil.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-4-azido-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1194943.png)




![3-amino-N-[(4-chlorophenyl)methyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1194950.png)

![(2R,3R,4R,5R)-4-[(2S,3S,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1194954.png)
